3-Ethoxy-4-iodobenzaldehyde

Beschreibung

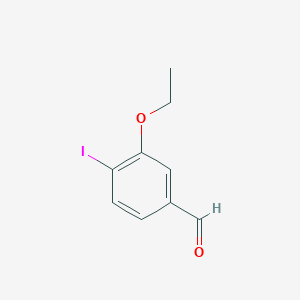

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLKYAFGQXGHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 4 Iodobenzaldehyde and Its Derivatives

Strategies for Regioselective Iodination in the Presence of Aldehyde and Ethoxy Groups

Achieving regioselective iodination of a 3-ethoxybenzaldehyde (B1676413) scaffold is governed by the powerful ortho-, para-directing influence of the activating ethoxy group, which overrides the meta-directing effect of the deactivating aldehyde group. This allows for the targeted introduction of iodine at the C-4 position, which is para to the ethoxy substituent.

Electrophilic Aromatic Iodination Techniques (e.g., N-iodosuccinimide, Iodine/NaOCl)

Electrophilic aromatic substitution (SEAr) is a primary method for the direct iodination of aromatic rings. mdpi.com Iodine itself is the least reactive halogen in such substitutions, often requiring an activating agent or oxidizing conditions to generate a more potent electrophilic iodine species. commonorganicchemistry.comnih.gov

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various aromatic compounds. organic-chemistry.org For electron-rich aromatic systems, such as those containing an ethoxy group, NIS can effectively iodinate the ring, often in the presence of an acid catalyst. lookchem.com The catalyst enhances the electrophilicity of the iodine atom. Acidic conditions have also been shown to improve regioselectivity and reaction rates. lookchem.com A range of acids can be employed, with trifluoroacetic acid (TFA) being a common choice that offers a time-efficient method for iodinating many substituted benzenes at room temperature. dntb.gov.ua For more deactivated substrates, the addition of a stronger acid like sulfuric acid may be necessary to facilitate the reaction. lookchem.com

The general mechanism involves the activation of NIS by the acid, followed by the electrophilic attack of the generated iodonium (B1229267) ion (I+) on the electron-rich aromatic ring of the 3-ethoxybenzaldehyde precursor. The strong activating and para-directing nature of the ethoxy group directs the substitution to the C-4 position.

| Substrate Type | Reagent System | Catalyst | Conditions | Outcome | Citation(s) |

| Activated Arenes (e.g., Anisoles) | NIS | Catalytic TFA | Acetonitrile (B52724), Room Temp. | High yields, excellent regioselectivity | organic-chemistry.org |

| Mono- and Disubstituted Benzenes | NIS | Trifluoroacetic Acid (TFA) | Room Temp., <16 hours | Good conversion to mono-iodinated products | dntb.gov.ua |

| Deactivated Arenes (e.g., Benzaldehyde) | NIS | H₂SO₄ or BF₃-H₂O | Varies | Halogenation is possible under stronger acidic conditions | organic-chemistry.orglookchem.com |

| Phenols, Anilines | NIS | p-Toluenesulfonic acid | Varies | Effective for highly activated rings | nih.gov |

Iodine/Sodium Hypochlorite (B82951) (I₂/NaOCl)

Organometallic Approaches to Halogenation

Organometallic strategies offer a powerful and highly regioselective alternative to direct electrophilic iodination. mdpi.com A prevalent technique involves a deprotonation (metalation) step followed by quenching with an iodine source. commonorganicchemistry.com

This method typically uses a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively remove a proton from the aromatic ring, forming an aryllithium intermediate. This intermediate is a potent nucleophile that readily reacts with molecular iodine (I₂) in an iodolysis step to form the carbon-iodine bond. mdpi.comcommonorganicchemistry.com The regioselectivity of the initial deprotonation step can be precisely controlled by "directed ortho-metalation" (DoM), where a functional group on the ring directs the organolithium base to a specific adjacent position. In the context of 3-ethoxybenzaldehyde, the ethoxy group is a known ortho-directing group, which could be exploited to functionalize the C-2 position. To achieve iodination at the C-4 position via this method, a different precursor or a more complex directing group strategy would be necessary. This approach is particularly valuable for functionalizing substrates that are sensitive to the conditions of electrophilic substitution. mdpi.com

Biocatalytic and Enzymatic Iodination Methods

Enzymatic halogenation has emerged as a mild and highly selective tool for the functionalization of organic compounds. researchgate.net These biocatalytic methods operate under environmentally benign conditions and can offer exquisite control over regioselectivity.

Flavin-dependent halogenases (FDHs) are a notable class of enzymes that catalyze the precise installation of halogen atoms onto diverse organic scaffolds. researchgate.net These enzymes represent a promising avenue for the selective iodination of aromatic precursors.

Another significant biocatalytic approach involves the use of oxidases. For instance, a laccase-catalyzed iodination of p-substituted phenols has been developed using potassium iodide (KI) as the iodine source and aerial oxygen as the terminal oxidant. rsc.org This system has demonstrated high chemoselectivity for producing mono-iodinated products in good yields under mild conditions. rsc.org While this specific example applies to phenols, it highlights the potential for enzymatic systems to be adapted for precursors of 3-ethoxy-4-iodobenzaldehyde, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144). Peroxidases are another class of enzymes capable of catalyzing oxidative halogenation reactions. nih.gov

| Enzyme Class | Method | Iodine Source | Oxidant | Key Features | Citation(s) |

| Flavin-dependent Halogenases (FDHs) | Enzymatic Halogenation | Halide salts | O₂ | High substrate specificity and regioselectivity | researchgate.net |

| Laccase | Laccase-mediator system | Potassium Iodide (KI) | Aerial O₂ | Mild conditions, high chemoselectivity for phenols | rsc.org |

| Haloperoxidases | Enzymatic Halogenation | Halide salts | H₂O₂ | Catalyzes halogenation on various substrates | rsc.org |

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound often involves a multi-step sequence where the key functional groups—aldehyde, ethoxy, and iodo—are introduced strategically. This can involve either building the molecule by adding the aldehyde group to a pre-functionalized ring or by modifying a precursor that already contains the aldehyde moiety.

Aldehyde Precursor Modifications and Formylation Strategies

One synthetic route involves the introduction of the aldehyde group onto a 1-ethoxy-2-iodobenzene (B1360243) precursor. This can be achieved through formylation reactions. A powerful method for this transformation is ortho-lithiation followed by reaction with a formylating agent. For example, treating 1-ethoxy-2-iodobenzene with a strong base like n-BuLi could generate an aryllithium species, which can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group. The regioselectivity of this lithiation would need to be carefully controlled.

Alternatively, the synthesis can start from a precursor where the aldehyde is already present or is masked as another functional group. For instance, one could begin with 3-hydroxybenzaldehyde, which is commercially available. This precursor can first be iodinated regioselectively at the C-4 position (para to the hydroxyl group) and then the hydroxyl group can be ethylated to yield the final product. chemicalbook.com

Ethoxy Group Installation and Alkylation Strategies

The installation of the ethoxy group is a crucial step in many synthetic pathways toward this compound. This is most commonly accomplished via the Williamson ether synthesis, which involves the alkylation of a corresponding phenol (B47542) precursor.

The typical precursor for this step is 3-hydroxy-4-iodobenzaldehyde. The phenolic hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent.

Common reagents for this transformation include:

Ethylating Agents: Ethyl bromide, ethyl iodide, or diethyl sulfate. google.comgoogle.com

Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or cesium bicarbonate (CsHCO₃) are frequently used. google.comnih.gov

Solvents: Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone (B3395972) are typically employed. nih.gov

Catalysts: In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride can be used to accelerate the reaction, particularly in biphasic systems. google.comgoogle.com

Patented procedures for analogous transformations, such as the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), provide detailed conditions that are directly applicable. These methods report high yields (up to 96%) using reagents like bromoethane (B45996) with bases such as NaOH or K₂CO₃ in the presence of a phase-transfer catalyst. google.comgoogle.com

| Phenolic Precursor | Ethylating Agent | Base | Catalyst | Solvent | Yield | Citation(s) |

| Isovanillin | Bromoethane | NaOH | Benzyltriethylammonium chloride | Water | 94.8% | google.com |

| Isovanillin | Bromoethane | K₂CO₃ | Tetrabutylammonium fluoride | Water | 95.1% | google.com |

| Isovanillin | Diethyl sulfate | Alkaline conditions | - | - | ~80% | google.comgoogle.com |

| 2,4-Dihydroxybenzaldehyde | Alkyl Bromide | CsHCO₃ | - | Acetonitrile | up to 95% | nih.gov |

Derivatization of this compound for Molecular Complexity

The iodo-substituent at the 4-position and the aldehyde function at the 1-position of this compound serve as versatile handles for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

While direct alkyl chain elongation from the aldehyde of this compound is not extensively documented, established organometallic reactions can be employed. For instance, the Wittig reaction or Horner-Wadsworth-Emmons olefination would allow for the introduction of an alkene, which can be subsequently hydrogenated or functionalized to extend the alkyl chain.

Another approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, which can add to the aldehyde to form a secondary alcohol. This newly formed alcohol can then be further manipulated, for example, through oxidation and subsequent chain extension reactions. A one-pot, two-step procedure involving the reduction of a related Weinreb amide to a stable aluminum hemiaminal, followed by cross-coupling with organometallic reagents, has been demonstrated for the synthesis of various substituted benzaldehydes. rug.nlresearchgate.net This methodology could potentially be adapted for the derivatization of this compound.

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The Suzuki-Miyaura coupling of 4-iodobenzaldehyde (B108471) with phenylboronic acid has been successfully demonstrated. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This is a valuable method for introducing vinyl groups, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This provides a direct route to a diverse array of N-aryl and N-heteroaryl derivatives.

These cross-coupling reactions offer a modular approach to synthesizing a library of derivatives from a common this compound intermediate.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization:

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Pd(PPh3)4, base (e.g., K2CO3) |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)2, phosphine (B1218219) ligand, base |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd catalyst, phosphine ligand, base |

Sustainable and Scalable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and economically viable processes, particularly for compounds with potential industrial applications.

Applying the principles of green chemistry to the synthesis of this compound and its derivatives can significantly reduce the environmental impact of the process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: A patented synthesis for the related 3-ethoxy-4-methoxybenzaldehyde (B45797) utilizes water as a solvent, avoiding the use of more hazardous organic solvents like DMF. google.comgoogle.com

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste. The palladium-catalyzed cross-coupling reactions mentioned previously are excellent examples of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Some syntheses of related compounds are carried out at room temperature or slightly elevated temperatures. google.com

For instance, a greener synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane uses water as the solvent and a phase transfer catalyst, achieving a high yield and purity with simple workup procedures. google.com Such methodologies could be adapted for the synthesis of this compound.

Transitioning a synthetic route from the research laboratory to a larger scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness.

Reaction Concentration: Increasing the concentration of reactants can reduce solvent usage and improve reactor throughput.

Catalyst Loading: Optimizing the catalyst loading to the lowest effective amount is crucial for minimizing costs, especially when using precious metal catalysts like palladium.

Flow Chemistry: Continuous flow processing offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, continuous production. nih.govbeilstein-journals.org The synthesis of benzaldehyde (B42025) derivatives has been shown to be amenable to flow chemistry, often resulting in higher yields and shorter reaction times compared to batch processes. nih.gov

Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for large-scale production. The synthesis of 3-ethoxy-4-methoxybenzaldehyde with water as a solvent allows for product isolation by simple filtration, which is highly advantageous for scaling up. google.com

By considering these factors, synthetic routes for this compound can be developed that are not only efficient and high-yielding at the research scale but also have the potential for safe and economical larger-scale production.

Comprehensive Reactivity and Transformation Pathways of 3 Ethoxy 4 Iodobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

The aldehyde functional group of 3-Ethoxy-4-iodobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-ethoxy-4-iodobenzoic acid. This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. smolecule.com For structurally similar compounds, this oxidation provides the respective benzoic acid derivative. For instance, 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde (B2360691) is oxidized to 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid. smolecule.com Similarly, 3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde (B2636920) yields 3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid upon oxidation.

Table 1: Oxidation of this compound and Analogs

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | KMnO₄ or CrO₃ | 3-Ethoxy-4-iodobenzoic acid |

| 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde | Not specified | 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-ethoxy-4-iodophenyl)methanol. This conversion is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this reduction. This reaction is a standard transformation for benzaldehyde (B42025) derivatives. For example, the reduction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) is a key step in multi-step syntheses. chegg.comchegg.com Analogous iodo-compounds, such as 3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde, are reduced to their corresponding benzyl (B1604629) alcohols.

Table 2: Reduction of this compound and Related Compounds

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | (3-Ethoxy-4-iodophenyl)methanol |

| 3-Ethoxy-4-hydroxybenzaldehyde | NaBH₄ | 3-Ethoxy-4-hydroxybenzyl alcohol chegg.com |

Claisen-Schmidt Condensation: This reaction is a base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org As an aromatic aldehyde, this compound is a suitable substrate for Claisen-Schmidt reactions, reacting with enolizable ketones (like acetone) or aldehydes to form α,β-unsaturated carbonyl compounds, often known as chalcones. wikipedia.orgresearchgate.net The reaction typically uses a base such as sodium hydroxide (B78521). wikipedia.org For example, 4-fluorobenzaldehyde (B137897) reacts with acetone (B3395972) in a Claisen-Schmidt condensation to yield 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one. magritek.com

Wittig Reaction: The Wittig reaction transforms aldehydes and ketones into alkenes through their reaction with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com This method is highly versatile for creating carbon-carbon double bonds. libretexts.org this compound can react with various Wittig reagents to produce a range of substituted styrenes. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide. libretexts.org The reaction is applicable to a wide variety of aldehydes, including those with iodo-substituents. cardiff.ac.ukgccpo.org

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.org This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule, often under mild acid catalysis. libretexts.orgmasterorganicchemistry.com The resulting C=N double bond is characteristic of all Schiff bases. researchgate.nettsijournals.com This reaction is general for aromatic aldehydes. scirp.org For instance, 3-ethoxy-4-(3-methoxybenzoxy)-benzaldehyde reacts with various aminotriazoles to form the corresponding Schiff bases. researchgate.net The reaction can be driven to completion by removing the water formed, for example, by using molecular sieves or a Dean-Stark apparatus. operachem.com

Table 3: General Scheme for Imine Formation

| Reactants | Product Type | Key Feature |

|---|

Reactivity of the Aromatic Iodide Moiety

The iodine atom attached to the benzene (B151609) ring is an excellent leaving group, making this position highly reactive in cross-coupling reactions. This feature is a key aspect of the compound's utility as a synthetic building block.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org this compound is an ideal substrate for Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond at the C-4 position. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or Cs₂CO₃), and a solvent system such as dioxane/water. libretexts.orgnih.gov A closely related compound, 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde, is known to undergo Suzuki-Miyaura coupling with boronic acids. smolecule.com The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikidoc.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a basic amine solvent like triethylamine. wikidoc.orgwalisongo.ac.id this compound can be coupled with various terminal alkynes to synthesize substituted aryl alkynes. The generally accepted mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active species for transmetalation. wikidoc.org Copper-free versions of the Sonogashira reaction have also been developed. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. iitk.ac.innih.gov The aryl iodide moiety of this compound makes it a suitable substrate for this transformation. The reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂), a base (like K₂CO₃ or Et₃N), and often a phosphine (B1218219) ligand. libretexts.org The catalytic cycle includes oxidative addition of the aryl iodide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org The reaction is a versatile tool for creating complex olefinic structures from simple precursors. nih.gov

Table 4: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(0) catalyst, Base | Biaryl libretexts.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne wikidoc.org |

Nucleophilic Aromatic Substitution Pathways

The carbon-iodine bond in this compound is a key site for reactivity, particularly for nucleophilic aromatic substitution (SNAr) reactions. The iodine atom, being a good leaving group, can be displaced by various nucleophiles, often facilitated by transition metal catalysis. These transformations are fundamental in building more complex molecular architectures from the relatively simple this compound scaffold.

Prominent examples of such reactions include the Buchwald-Hartwig amination and the Ullmann condensation. organic-chemistry.orglibretexts.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. libretexts.orgacs.org In the context of this compound, it allows for the introduction of primary or secondary amines to the aromatic ring at the C-4 position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. libretexts.orgresearchgate.net The choice of ligand and base is crucial for the reaction's success, accommodating a wide range of amine substrates. libretexts.org This method is favored for its functional group tolerance and relatively mild reaction conditions compared to classical methods.

Ullmann Condensation/Coupling: The Ullmann reaction, traditionally a copper-catalyzed process, provides another route for C-N and C-O bond formation. organic-chemistry.orgnih.gov It can be used to couple this compound with amines, alcohols, or phenols. organic-chemistry.org Classic Ullmann conditions often require high temperatures, but modern advancements have introduced ligands that facilitate the reaction under milder conditions. nih.gov This reaction is particularly useful for synthesizing diaryl ethers or N-aryl amines. For instance, coupling with a substituted phenol (B47542) would yield a diaryl ether, while reaction with an aniline (B41778) derivative would produce a secondary amine.

The reactivity of the aryl iodide in these substitutions is influenced by the electronic nature of the other substituents on the benzene ring. The aldehyde group (-CHO) is an electron-withdrawing group, which helps to activate the aryl ring towards nucleophilic attack, thereby facilitating the displacement of the iodide.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | N-Aryl Amine |

| Ullmann Condensation | Phenol | Cu catalyst, Base | Diaryl Ether |

| Ullmann Condensation | Amine | Cu catalyst, Base | N-Aryl Amine |

| Thiolation | Thiol (Mercaptan) | Base (e.g., NaH) in DMF | Aryl Thioether |

Formation of Hypervalent Iodine Reagents and their Reactivity

The iodine atom in this compound can be oxidized from its monovalent state (I) to higher oxidation states, typically +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane), to form hypervalent iodine reagents. scispace.comacs.org These reagents are prized in organic synthesis for their unique reactivity, acting as powerful and often selective oxidizing agents or as electrophilic group-transfer agents. scispace.comnih.gov

The synthesis of hypervalent iodine(III) compounds from aryl iodides like this compound generally involves oxidation. diva-portal.orgresearchgate.net Common oxidants include peracids (e.g., m-chloroperbenzoic acid, m-CPBA), Oxone, or electrochemical methods. scispace.comnih.gov The specific structure of the resulting hypervalent iodine reagent depends on the reaction conditions and the ligands introduced during the oxidation. Examples of such reagents include (diacetoxyiodo)arenes, iodonium (B1229267) salts, and iodonium ylides. acs.orgorganic-chemistry.org

Once formed, these hypervalent iodine reagents derived from this compound exhibit diverse reactivity:

Oxidations: As potent oxidizing agents, they can mediate a wide range of transformations. For example, they can oxidize alcohols to aldehydes or ketones. organic-chemistry.org

Electrophilic Group Transfer: Hypervalent iodine compounds are excellent at transferring ligands to nucleophiles. nih.gov For instance, an iodonium salt can act as an arylating agent, transferring the 3-ethoxy-4-formylphenyl group to a suitable nucleophile. diva-portal.orgresearchgate.net This reactivity provides a metal-free alternative to some cross-coupling reactions.

Generation of Reactive Intermediates: Iodonium ylides can serve as precursors to carbenes, while iodonium imides can generate nitrenes. acs.org These highly reactive intermediates can then participate in various cycloadditions, insertions, or rearrangement reactions.

The presence of the ethoxy and aldehyde groups on the aromatic ring can influence both the stability and reactivity of the resulting hypervalent iodine species. The electrochemical generation of these reagents is also a notable green chemistry approach, as it avoids the use of hazardous chemical oxidants. scispace.comnih.gov

Transformations Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the this compound ring is an ether linkage and is generally stable. However, it can be cleaved under specific, often harsh, reaction conditions to yield the corresponding phenol (a hydroxyl group, -OH). This transformation is known as O-dealkylation or, more specifically, O-deethylation.

Cleavage of aryl ethers typically requires strong reagents that can break the stable aryl C-O bond. Common methods include:

Strong Protic Acids: Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) at high temperatures can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group in an SN2 reaction. rsc.org

Lewis Acids: Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for cleaving aryl ethers, often at low temperatures. The Lewis acidic boron coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. Aluminum chloride (AlCl₃) in pyridine (B92270) is another reagent system used for this purpose. nih.gov

The product of O-deethylation of this compound is 3-hydroxy-4-iodobenzaldehyde . This transformation can be synthetically useful if the corresponding catechol-type structure (having adjacent hydroxyl groups) is desired for subsequent reactions, such as the synthesis of certain heterocyclic compounds or natural products. However, care must be taken as the aldehyde group can be sensitive to some of the harsh conditions required for ether cleavage. For instance, acidic conditions might promote unwanted side reactions involving the aldehyde.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from all the starting materials. tesisenred.net The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs. Its participation allows for the rapid construction of complex and diverse molecular scaffolds containing the substituted phenyl ring.

Two of the most prominent MCRs where this compound can serve as the aldehyde component are the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov When this compound is used, the reaction yields a complex α-acetamido amide product. researchgate.net The great advantage of the Ugi reaction is the vast number of commercially available starting materials for each component, allowing for the creation of large chemical libraries. nih.gov The resulting product from a Ugi reaction with this compound retains the iodo-substituent, which can be used for subsequent post-Ugi modifications, such as palladium-catalyzed cyclizations (e.g., intramolecular C-H functionalization), further increasing molecular complexity. researchgate.net

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgambeed.com Using this compound as the aldehyde component would lead to the formation of a product with the 3-ethoxy-4-iodophenyl group attached to the α-carbon. The reaction is typically run in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org Like the Ugi reaction, the Passerini reaction is highly convergent and atom-economical, making it a valuable tool in combinatorial chemistry and drug discovery. wikipedia.org

The inclusion of this compound in these MCRs provides a direct pathway to highly functionalized molecules that are valuable intermediates for the synthesis of pharmaceuticals and other biologically active compounds.

Table 2: Multicomponent Reactions Featuring this compound

| Reaction Name | Components | Key Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde (this compound), Amine, Carboxylic Acid, Isocyanide | α-Acetamido Amide |

| Passerini Reaction | Aldehyde (this compound), Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethoxy 4 Iodobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Proton (¹H) NMR Spectral Features

No published ¹H NMR data is available for 3-Ethoxy-4-iodobenzaldehyde.

Carbon-13 (¹³C) NMR for Skeletal Assignment

No published ¹³C NMR data is available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

No published 2D NMR data is available for this compound.

Variable-Temperature NMR for Conformational Studies

No published variable-temperature NMR studies are available for this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Identification of Key Functional Group Vibrations

No published FT-IR or Raman spectra are available for this compound.

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)

While specific studies on the intermolecular interactions of this compound are not extensively documented, the analysis of closely related structures, such as 4-ethoxybenzaldehyde, provides valuable insights into the types of non-covalent interactions that are likely to occur. The presence of C-H donors and a carbonyl oxygen acceptor in this compound suggests the potential for C-H···O hydrogen bonding, which can influence the molecule's packing in the solid state and its behavior in solution.

In a study on liquid 4-ethoxybenzaldehyde, spectroscopic techniques including Raman, FTIR, and NMR were utilized to investigate the presence of C-H···O intermolecular hydrogen bonds. scispace.com The research indicated that the aldehydic C-H and the aromatic ring C-H groups are the most probable hydrogen bond donors, with the carbonyl oxygen atom acting as the acceptor. scispace.com For 4-ethoxybenzaldehyde, the dimerization energy was experimentally determined to be approximately -5.7 (± 0.5) kJ mol⁻¹, highlighting the energetic favorability of these interactions. scispace.com

It is reasonable to infer that this compound would also exhibit similar C-H···O hydrogen bonding. The key contributors to these interactions would likely be:

Aldehydic C-H group: The proton on the aldehyde carbon is often sufficiently acidic to participate in hydrogen bonding.

Aromatic C-H groups: Protons on the benzene (B151609) ring can also act as hydrogen bond donors.

Ethoxy C-H groups: The methylene (B1212753) protons of the ethoxy group could potentially engage in weaker C-H···O interactions.

The presence of an iodine atom at the 4-position may subtly influence the electronic distribution in the aromatic ring, which in turn could modulate the strength of these intermolecular interactions compared to the non-iodinated analog.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| C-H···O Hydrogen Bond | Aldehydic C-H | Carbonyl Oxygen | Significant |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen | Moderate |

| C-H···O Hydrogen Bond | Ethoxy C-H | Carbonyl Oxygen | Minor |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the accurate mass of a molecule with a high degree of precision, which allows for the determination of its elemental formula.

For this compound (C₉H₉IO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O).

Table 2: Theoretical Isotopic Mass Data

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Iodine | ¹²⁷I | 126.904473 |

The expected monoisotopic mass for the molecular ion [M]⁺ of this compound is 275.9647 Da .

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, though less common for aromatic ethers.

Loss of the aldehyde group: Fragmentation may occur with the loss of a hydrogen atom (H•) or a formyl radical (•CHO) from the aldehyde functionality.

Cleavage of the C-I bond: The carbon-iodine bond is susceptible to cleavage, leading to fragments corresponding to the loss of an iodine atom or an iodine radical.

Aromatic ring fragmentation: At higher energies, the benzene ring itself can undergo fragmentation.

X-ray Diffraction Studies for Solid-State Structural Elucidation of this compound and its Crystalline Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound has not been reported in the surveyed literature, studies on analogous compounds, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin), demonstrate the utility of this method. In the crystal structure of ethyl vanillin, molecules are observed to be planar and form infinite ribbons through intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups. researchgate.net

For this compound, a single-crystal X-ray diffraction study would be expected to reveal:

The planarity of the benzaldehyde (B42025) moiety.

The conformation of the ethoxy group relative to the aromatic ring.

The precise bond lengths and angles, including the C-I, C-O, and C=O bonds.

The nature of the intermolecular packing, which would likely be influenced by the aforementioned C-H···O hydrogen bonds and potentially halogen bonding involving the iodine atom.

Table 3: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Bond Lengths (Å) | C-I, C-O (ethoxy), C=O (aldehyde) |

| Key Bond Angles (°) | C-C-C (ring), C-C=O, C-O-C |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS for reaction monitoring)

Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for monitoring the progress of organic reactions, identifying intermediates, and confirming the identity of the final product.

In the context of synthesizing this compound, GC-MS could be employed to:

Monitor the disappearance of starting materials: A plausible synthesis might involve the iodination of 3-ethoxybenzaldehyde (B1676413). GC-MS could track the consumption of the starting material over time.

Identify the formation of the product: The appearance of a new peak in the chromatogram with a mass spectrum corresponding to this compound would indicate product formation.

Detect potential byproducts: The reaction may produce isomers or other undesired compounds, which could be identified by their unique retention times and mass spectra.

The GC component separates the compounds in the reaction mixture based on their volatility and interaction with the stationary phase of the column. The MS component then provides mass information for each separated compound, allowing for their identification. For GC-MS analysis of this compound, the mass spectrometer would likely be set to scan for the molecular ion (m/z 276) and key fragment ions.

Table 4: Application of GC-MS in the Synthesis of this compound

| Analytical Goal | GC-MS Application |

|---|---|

| Reaction Progression | Quantitative analysis of reactant and product peak areas over time. |

| Product Identification | Matching the mass spectrum of the major product peak with the expected fragmentation pattern of this compound. |

Computational and Theoretical Chemistry Studies of 3 Ethoxy 4 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 3-Ethoxy-4-iodobenzaldehyde, DFT can elucidate its geometry, spectroscopic signatures, and reaction pathways.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used for optimizing the structures of benzaldehyde (B42025) derivatives. mdpi.comresearchgate.net

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would precisely define the spatial relationship between the benzene (B151609) ring, the ethoxy group, the iodine atom, and the aldehyde functional group. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The distribution and energy of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. austinpublishinggroup.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative of typical DFT output and is based on studies of similar molecules, as specific computational results for this compound are not available.

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C-I | ~2.10 |

| C=O (aldehyde) | ~1.21 | |

| C-O (ethoxy) | ~1.36 | |

| Bond Angle (°) | C-C-I | ~120.5 |

| C-C-O (ethoxy) | ~118.0 | |

| O=C-H | ~120.2 |

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular functional groups, such as the C=O stretch of the aldehyde or the C-I stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions are invaluable for interpreting and validating experimental spectra. When theoretical and experimental data show good agreement, it provides strong evidence for the proposed molecular structure.

DFT is a powerful tool for mapping the energy profile of a chemical reaction. It can be used to model the transformation of this compound in various chemical reactions, such as oxidation, reduction, or nucleophilic addition to the aldehyde group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bonds connecting the ethoxy group and the aldehyde group to the aromatic ring.

These simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule explores different conformations. This is crucial for understanding how the molecule's shape changes in different environments, such as in a solvent, and how it might interact with other molecules or biological targets.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations derived from DFT provide a quantitative framework for analyzing molecular reactivity and stability. mdpi.com The HOMO-LUMO energy gap is a key indicator; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. austinpublishinggroup.com

Another important tool is the Molecular Electrostatic Potential (MESP) surface, which maps the electrostatic potential onto the molecule's electron density. The MESP surface visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MESP would likely show a negative potential around the aldehyde oxygen, indicating a site for electrophilic attack, and positive potentials around the aldehyde hydrogen, indicating a site for nucleophilic attack. mdpi.com

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can also be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors (Illustrative) Note: This data is illustrative of typical DFT output and is based on studies of similar molecules.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons |

| Electrophilicity Index | ω | μ² / (2η) | Measures the energy lowering upon maximal electron flow |

Cheminformatics and Chemical Space Exploration related to this compound

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. The concept of "chemical space" is used to organize molecules based on their structural and physicochemical properties. nih.gov

This compound can be characterized by a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds) and structural fingerprints. These descriptors place the molecule within a specific region of the vast chemical space. eg.org By exploring this chemical space, it is possible to identify other molecules with similar properties, which could be useful for applications like designing new compounds with desired characteristics or predicting the biological activity of this compound based on its proximity to known active compounds. nih.gov Tools like Principal Component Analysis (PCA) or t-SNE can be used to visualize the chemical space and understand the relationships between different molecules. chem-workflows.com

Academic and Research Applications of 3 Ethoxy 4 Iodobenzaldehyde As a Key Chemical Building Block

Precursor in Organic Synthesis of Complex Intermediates and Advanced Scaffolds

3-Ethoxy-4-iodobenzaldehyde is a versatile bifunctional organic compound that serves as a valuable starting material in multi-step organic synthesis. Its structure, featuring a reactive aldehyde group and a carbon-iodine bond on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. The aldehyde functionality is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig, Horner-Wadsworth-Emmons, and reductive amination, enabling the construction of complex molecular frameworks.

The presence of the iodine atom at the 4-position makes the molecule a suitable substrate for cross-coupling reactions. This is particularly significant in modern organic synthesis for the creation of intricate molecular architectures. The carbon-iodine bond is susceptible to reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, which are fundamental for assembling complex organic molecules from simpler precursors. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, at the 4-position of the benzaldehyde (B42025) ring. This dual reactivity makes this compound a strategic building block for the synthesis of advanced scaffolds and intermediates in medicinal chemistry and materials science. While specific, widely-cited examples of its use in the synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its structural motifs are present in various advanced intermediates.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of novel materials with tailored properties. Its aromatic core, combined with the electron-donating ethoxy group and the reactive iodo and aldehyde functionalities, provides a platform for creating a diverse range of materials.

Building Block for π-Conjugated Systems and Molecular Films

While direct reports on the use of this compound for creating π-conjugated systems are not abundant, its structure is well-suited for this purpose. The iodo-substituent can be readily converted into other functional groups or used in cross-coupling reactions to extend the π-conjugation. For instance, Sonogashira coupling reactions can introduce acetylenic units, which are crucial components of many organic electronic materials. The aldehyde group can undergo condensation reactions to form vinyl linkages, further extending the conjugated system. These extended π-systems are the basis for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The ethoxy group can enhance the solubility and processability of the resulting materials, which is a critical aspect in the fabrication of thin films and molecular layers for electronic applications.

Development of Functional Polymers and Macromolecules

This compound can be incorporated into polymer chains to impart specific functionalities. The aldehyde group can be utilized in polymerization reactions, such as polycondensation, to form the backbone of polymers. Alternatively, the molecule can be attached as a side group to a pre-existing polymer, where the iodo- and aldehyde groups can be further modified to introduce desired properties. For example, the iodo-group can serve as a site for post-polymerization modification via cross-coupling reactions, allowing for the fine-tuning of the polymer's electronic or optical properties. The ethoxy group can influence the physical properties of the polymer, such as its glass transition temperature and solubility.

Role in the Synthesis of Porphyrin and Phthalocyanine Derivatives

Substituted benzaldehydes are key precursors in the synthesis of porphyrins and phthalocyanines, which are large, aromatic macrocycles with a wide range of applications, including as catalysts, sensors, and in photodynamic therapy. cnrs.frresearchgate.net Although the direct use of this compound in the synthesis of these macrocycles is not extensively documented, its structural features are highly relevant. The aldehyde group can react with pyrrole (B145914) or its derivatives in acid-catalyzed condensation reactions to form the porphyrin core. nih.gov The ethoxy and iodo substituents on the phenyl rings of the resulting porphyrin can modulate its electronic properties and solubility. The iodine atom, in particular, can be used for further functionalization of the porphyrin periphery through cross-coupling reactions. chemicalbook.com This allows for the attachment of other molecules to the porphyrin scaffold, leading to the creation of more complex and functional systems. Phthalocyanines are structurally related to porphyrins and are also synthesized from substituted precursors. cnrs.fr

Development of Catalysts and Ligands Utilizing this compound Derivatives

The development of new catalysts and ligands is a cornerstone of modern chemistry, and this compound derivatives have the potential to contribute to this field. The aldehyde group can be transformed into various coordinating moieties, such as imines (through condensation with primary amines) or phosphines (through multi-step synthesis). These coordinating groups can then bind to metal centers to form catalysts or ligands. The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, can be tuned by the ethoxy and iodo substituents on the aromatic ring. The iodine atom also offers a handle for incorporating the ligand into larger structures or onto solid supports.

Generation of Molecular and Chemical Probes for Research (e.g., Fluorescent Probes)

Interactive Data Table of Research Applications

| Section | Application Area | Key Functional Groups Involved | Potential Reactions | Resulting Structures/Materials |

| 6.1 | Organic Synthesis | Aldehyde, Iodo | Cross-coupling, Reductive amination | Complex intermediates, Advanced scaffolds |

| 6.2.1 | Materials Science | Aldehyde, Iodo, Ethoxy | Sonogashira coupling, Condensation | π-Conjugated systems, Molecular films |

| 6.2.2 | Polymer Chemistry | Aldehyde, Iodo | Polycondensation, Post-polymerization modification | Functional polymers, Macromolecules |

| 6.2.3 | Macrocycle Synthesis | Aldehyde | Acid-catalyzed condensation | Porphyrin and Phthalocyanine derivatives |

| 6.3 | Catalysis | Aldehyde, Iodo | Imine formation | Catalysts, Ligands |

| 6.4 | Chemical Biology | Aldehyde, Iodo, Ethoxy | Nucleophilic addition | Molecular probes, Fluorescent probes |

Role in Supramolecular Chemistry and Self-Assembly

This compound is a versatile chemical compound that serves as a significant building block in the field of supramolecular chemistry and self-assembly. Its unique molecular structure, featuring an ethoxy group, an aldehyde functional group, and an iodine atom on a benzene ring, allows for a variety of non-covalent interactions that can drive the formation of well-ordered, higher-dimensional structures. These interactions are pivotal in the rational design and construction of novel supramolecular architectures.

The self-assembly of molecules is governed by a range of non-covalent forces, including hydrogen bonding, halogen bonding, π–π stacking, and van der Waals forces. The presence of specific functional groups on this compound makes it an excellent candidate for participating in these interactions. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking. Most notably, the iodine atom is a powerful halogen bond donor, an interaction that has been increasingly recognized as a robust tool for directing the self-assembly of molecules in crystal engineering.

Detailed research into multi-substituted benzaldehyde derivatives has demonstrated that weak intermolecular interactions, such as C–H⋯O hydrogen bonds and halogen bonds, play a crucial role in the formation and stabilization of their molecular assemblies. nih.gov The carbonyl group of the aldehyde, for instance, can form various synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov These, in conjunction with other interactions like π–π stacking, facilitate the creation of multi-dimensional supramolecular networks. nih.gov

The introduction of an iodine atom onto a molecule, as is the case with this compound, can significantly influence its self-assembly behavior. nih.gov Halogen bonding, a highly directional and specific non-covalent interaction, can promote the formation of fibrillar nanostructures and other organized assemblies. nih.govnih.gov In the context of crystal packing, iodo-substituted compounds have been shown to form two-dimensional supramolecular sheets through halogen bonds, specifically iodine-iodine contacts. nih.gov This directional nature of halogen bonding provides a powerful strategy for the design of new materials. nih.govnih.gov

The interplay of these various non-covalent interactions dictates the final supramolecular architecture. For instance, in related substituted benzaldehyde derivatives, the combination of C–H⋯O hydrogen bonds and halogen⋯halogen bonding interactions has been observed to generate distinct crystal packings. nih.gov The specific substitution pattern on the benzaldehyde ring can lead to subtle but significant differences in the resulting supramolecular self-organization. nih.gov Therefore, the ethoxy and iodo substituents on this compound are expected to work in concert to direct its assembly into predictable and well-defined supramolecular structures.

Future Outlook and Emerging Research Frontiers for 3 Ethoxy 4 Iodobenzaldehyde

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The synthesis and derivatization of 3-Ethoxy-4-iodobenzaldehyde are poised for significant advancement through the adoption of modern synthetic technologies. Automated synthesis platforms, which perform entire reaction sequences from starting material to purified product, can dramatically increase the speed and efficiency of producing a library of derivatives. sigmaaldrich.com Such systems use pre-packaged reagent cartridges for various transformations, including reductive amination or amide formation, which are directly applicable to the aldehyde functional group of this compound. sigmaaldrich.com

Flow chemistry, or continuous-flow synthesis, offers another avenue for optimizing reactions involving this compound. Self-optimizing flow reactors can conduct experiments and analyze results without human intervention, rapidly identifying the best reaction conditions. nih.gov This methodology is particularly advantageous for multi-step syntheses or for optimizing sensitive processes like cross-coupling reactions involving the aryl iodide moiety. beilstein-journals.org The use of continuous-flow systems can lead to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability compared to traditional batch processing. nih.govbeilstein-journals.org

Table 1: Comparison of Synthetic Technologies for this compound Derivatization

| Technology | Advantages | Potential Application |

|---|---|---|

| Automated Synthesis | High throughput, reproducibility, reduced human error. sigmaaldrich.com | Rapid generation of derivative libraries for screening. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, scalability, rapid optimization. nih.govbeilstein-journals.org | Optimization of Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. |

Data-Driven and AI-Assisted Design of this compound Derivatives and Reactions

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is opening new doors for molecular design and reaction optimization. beilstein-journals.orgnih.gov These data-driven approaches can navigate complex relationships between reaction variables to find optimal conditions with fewer experiments than traditional methods. beilstein-journals.org For this compound, ML algorithms can be trained on existing reaction data to predict the outcomes of novel transformations or suggest optimal catalysts, solvents, and temperatures for a desired derivative. nih.govchemrxiv.org

Beyond optimization, AI can be employed in the de novo design of this compound derivatives with specific target properties. By building predictive models, researchers can screen virtual libraries of potential molecules based on this scaffold, identifying candidates with high potential for biological activity or specific material properties before committing to their synthesis. duke.edu This "in silico" approach accelerates the discovery process and reduces the resources spent on synthesizing less promising compounds. chemrxiv.orgduke.edu Software tools are emerging that can suggest improved experimental protocols based on very limited initial data, making this technology accessible even without large, pre-existing datasets. duke.edu

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique combination of functional groups in this compound makes it a prime candidate for exploring novel and more efficient chemical reactions. The carbon-iodine bond is particularly reactive and serves as a handle for a wide array of catalytic cross-coupling reactions. While standard transformations like Suzuki and Sonogashira couplings are common, future research could focus on more advanced C-H activation or photoredox-catalyzed reactions to build molecular complexity in fewer steps.

Furthermore, the aryl iodide can be used to generate hypervalent iodine reagents. amazonaws.com These species are powerful oxidants and can mediate a variety of transformations, including hydroxylations and amininations, offering new synthetic routes from the this compound core. The aldehyde group itself is amenable to a host of modern catalytic transformations beyond simple olefination or reduction, including enantioselective additions and multicomponent reactions.

Table 2: Potential Novel Catalytic Transformations for this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Aryl Iodide | Photoredox Catalysis | Formation of C-C or C-heteroatom bonds under mild conditions. |

| Aryl Iodide | C-H Activation/Functionalization | Direct coupling with unactivated C-H bonds, improving atom economy. |

| Aryl Iodide | Hypervalent Iodine Chemistry amazonaws.com | Access to highly reactive intermediates for group transfer reactions. |

| Aldehyde | Asymmetric Organocatalysis | Synthesis of chiral alcohols, amines, or other stereochemically rich structures. |

| Aldehyde | Multicomponent Reactions | Rapid assembly of complex, drug-like molecules in a single step. |

Expanding Applications in Niche Chemical Sciences

While this compound is a valuable building block, its full potential in specialized areas of chemical science remains largely untapped. Based on the applications of structurally similar molecules like 4-iodobenzaldehyde (B108471), new frontiers can be envisioned. chemicalbook.com

In materials science, the compound could serve as a monomer or precursor for functional polymers or organic electronic materials. The aryl iodide allows for polymerization via cross-coupling reactions, and the polar aldehyde and ethoxy groups could tune the solubility and electronic properties of the resulting materials. Its derivatives could also be incorporated into complex porphyrin systems for applications in sensing or light-harvesting. chemicalbook.com

In medicinal chemistry, the 3-ethoxy-4-substituted benzaldehyde (B42025) core is a common feature in various biologically active molecules. The iodo-substituent provides a convenient point for late-stage functionalization, allowing for the rapid synthesis of analogues to optimize potency and pharmacokinetic properties. It could also be used in the development of molecular probes or imaging agents, where the iodine atom could be replaced with a radiolabel or a fluorophore.

Unexplored Stereochemical Aspects and Chiral Derivatization

The aldehyde group of this compound is prochiral, meaning it can be converted into a chiral center. This opens up a significant, yet largely unexplored, area of research focused on the synthesis and application of its chiral derivatives.

Future work could focus on the development of highly enantioselective methods for nucleophilic additions to the aldehyde. This includes using chiral catalysts or auxiliaries to produce chiral secondary alcohols, which are themselves valuable synthetic intermediates. Similarly, stereoselective reductive aminations could yield chiral amines.

The resulting enantiomerically pure derivatives of this compound could find applications as:

Chiral Building Blocks: For the total synthesis of complex natural products or pharmaceuticals.

Chiral Ligands: For use in asymmetric catalysis.

Chiral Probes: To study biological systems and stereospecific interactions.

The analysis of these chiral derivatives would also rely on advanced techniques, potentially involving their reaction with chiral derivatization reagents to allow for separation and quantification by methods like UPLC-MS/MS. dntb.gov.ua

Q & A

Basic: What are the optimal synthetic routes for 3-Ethoxy-4-iodobenzaldehyde?

Answer:

The synthesis typically involves electrophilic iodination of 3-ethoxy-4-hydroxybenzaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) . Alternatively, Ullmann-type coupling between 3-ethoxy-4-bromobenzaldehyde and copper(I) iodide in DMF at 110°C yields the product after 24 hours . Key intermediates include 3-ethoxy-4-hydroxybenzaldehyde (precursor for iodination) and 4-bromo derivatives for coupling reactions. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Intermediate: How do spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H NMR (CDCl₃, 400 MHz): Characteristic aldehyde proton at δ 10.02 (s, 1H), aromatic protons as doublets between δ 7.2–8.1 ppm, and ethoxy group signals at δ 4.12 (q, J=7.0 Hz, 2H) and 1.45 (t, J=7.0 Hz, 3H) .

- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ and C-I vibration at 550 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ at m/z 292.9712) .

Advanced: How does the iodine substituent influence cross-coupling reactivity compared to halogenated analogs?

Answer:

The C-I bond demonstrates higher oxidative addition reactivity with Pd(0) catalysts (e.g., Suzuki-Miyaura couplings), enabling efficient aryl-aryl bond formation at lower temperatures (50°C vs. 80°C for Br analogs) . However, competing protodeiodination may occur; optimize catalyst loading (0.5–2 mol% Pd(PPh₃)₄) and use excess boronic acid (1.5 eq) to minimize side reactions . Comparative studies show 85% yield for aryl-aryl coupling vs. 72% for bromo analogs under identical conditions .

Advanced: What methodological strategies are critical for evaluating biological activity in enzyme inhibition studies?

Answer:

- Molecular Docking : Target ATP-binding pockets using crystal structures (e.g., EGFR T790M mutant, PDB ID 2JIU) .

- Biochemical Assays : Measure IC₅₀ via fluorescence polarization assays using kinase-specific substrates .

- Metabolic Stability : Address ethoxy group instability through deuterium substitution at β-positions to prolong half-life .

- Selectivity Profiling : Screen against ≥50 kinases to minimize off-target effects .

Basic: What purification methods effectively remove common byproducts?

Answer:

- Flash Chromatography : Use hexane:ethyl acetate (4:1) to remove diiodinated byproducts (<2%) .

- Recrystallization : Ethanol/water (3:1) yields high-purity crystals.

- Activated Charcoal Treatment : Eliminates oxidized aldehyde impurities (e.g., carboxylic acids) .

- TLC Monitoring : Confirm purity (Rf 0.5 in hexane:ethyl acetate 3:1) .

Intermediate: How can computational chemistry predict reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)): Reveal iodine’s +σ-hole effect, directing nucleophiles para to the ethoxy group .

- Fukui Indices : Identify electrophilic centers (C4 adjacent to iodine has highest susceptibility, f⁻ = 0.12) .

- Molecular Dynamics : Predict collision frequency (3.2×10⁹ s⁻¹ for azide ions in DMSO at 25°C), guiding reaction times (4–6 hours) .

Advanced: What analytical challenges arise in quantifying degradation products under physiological conditions?

Answer:

- LC-MS/MS Interference : Iodide ions (m/z 127) disrupt electrospray ionization—use a post-column iododex system to trap free iodide .

- Photodegradation Studies : Quantify aldehyde oxidation via derivatization with 2,4-dinitrophenylhydrazine (UV-Vis at 370 nm, ε = 22,000 M⁻¹cm⁻¹) .

- Storage Stability : Store at -80°C under argon to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.